molecular formula C13H24O4 B576541 Diethyl methyl(2-methylbutyl)malonate CAS No. 14251-43-5

Diethyl methyl(2-methylbutyl)malonate

Cat. No. B576541
CAS RN: 14251-43-5
M. Wt: 244.331
InChI Key: LYTPHCFAPFXOQP-UHFFFAOYSA-N
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Description

Diethyl methyl(2-methylbutyl)malonate is a chemical compound with the molecular formula C13H24O4 . It is a derivative of malonic acid, which is commonly used in organic synthesis . The compound is related to diethyl malonate, a reagent used in the malonic ester synthesis .


Synthesis Analysis

The synthesis of diethyl methyl(2-methylbutyl)malonate and similar compounds often involves the malonic ester synthesis . This process includes five steps: deprotonation of the ester to form an enolate, SN2 reaction of the enolate with an alkyl halide, acidic hydrolysis of the ester to give a carboxylic acid, decarboxylation of the carboxylic acid to give an enol, and tautomerization of the enol back to the carboxylic acid .


Chemical Reactions Analysis

Diethyl methylmalonate, a related compound, is known to react with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . It also causes the alkylation of poly(chloromethylstyrene) during phase transfer catalysis . Similar reactions might be expected for diethyl methyl(2-methylbutyl)malonate.

Mechanism of Action

The mechanism of action for reactions involving diethyl methyl(2-methylbutyl)malonate is likely similar to that of the malonic ester synthesis. This involves the formation of an enolate ion, which can undergo nucleophilic substitution on an alkyl halide to give the alkylated compound .

Safety and Hazards

Diethyl methylmalonate, a related compound, is classified as a combustible liquid. It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

properties

IUPAC Name

diethyl 2-methyl-2-(2-methylbutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-6-10(4)9-13(5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTPHCFAPFXOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699782
Record name Diethyl methyl(2-methylbutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl methyl(2-methylbutyl)malonate

CAS RN

14251-43-5
Record name Diethyl methyl(2-methylbutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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